
Methyl-3-oxobutylnitrosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-oxobutylnitrosamine is an organic compound with the molecular formula C5H10N2O2. It contains a total of 18 bonds, including 8 non-hydrogen bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ketone group, and 1 N-nitroso group . Nitrosamines, including this compound, are known for their potential carcinogenic properties .
Vorbereitungsmethoden
Methyl-3-oxobutylnitrosamine can be synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The nitrous acid is typically generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{R}_2\text{NH} + \text{HONO} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] In this reaction, the secondary amine reacts with nitrous acid to form the nitrosamine and water .
Analyse Chemischer Reaktionen
Methyl-3-oxobutylnitrosamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of nitroso compounds, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
Methyl-3-oxobutylnitrosamine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Medicine: It is studied for its potential carcinogenic effects and its role in the development of cancer.
Wirkmechanismus
The mechanism of action of Methyl-3-oxobutylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. These enzymes convert the nitrosamine into electrophilic intermediates that can react with DNA to form covalent addition products (DNA adducts). These adducts can induce mutations if not repaired, leading to carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Methyl-3-oxobutylnitrosamine can be compared with other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar structural features, including the presence of an N-nitroso group. this compound is unique in its specific molecular structure and the presence of a ketone group .
Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosodiisopropylamine (NDIPA)
- N-nitrosoethylisopropylamine (NEIPA)
- N-nitrosodibutylamine (NDBA)
These compounds are also known for their potential carcinogenic properties and are studied for their effects on DNA and their role in cancer development.
Eigenschaften
CAS-Nummer |
87425-67-0 |
|---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
N-methyl-N-(3-oxobutyl)nitrous amide |
InChI |
InChI=1S/C5H10N2O2/c1-5(8)3-4-7(2)6-9/h3-4H2,1-2H3 |
InChI-Schlüssel |
VTWGSKWOXXKIEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCN(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



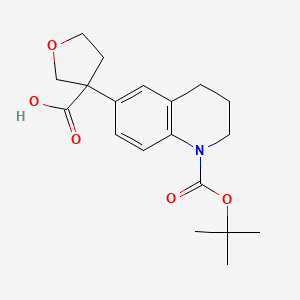
![(1'R,6'R)-6-Hydroxy-3'-methyl-4-pentyl-3-(pentylamino)-6'-(prop-1-en-2-yl)-[1,1'-bi(cyclohexane)]-2',3,6-triene-2,5-dione](/img/structure/B13335392.png)

![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13335404.png)
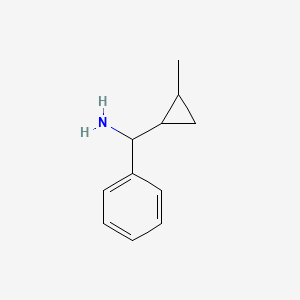
![1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13335417.png)
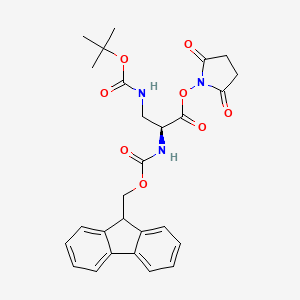
![2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13335423.png)
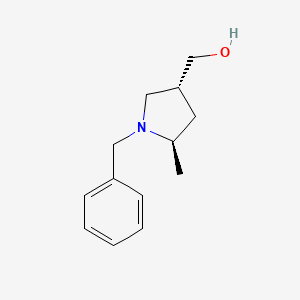
![2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13335427.png)
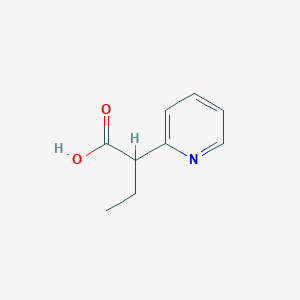
![tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13335441.png)
![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13335446.png)
